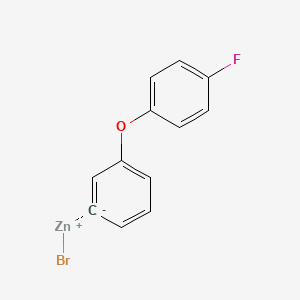
3-(4-Fluorophenoxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)phenylzinc bromide typically involves the reaction of 3-(4-Fluorophenoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent to stabilize the organozinc intermediate. The general reaction scheme is as follows:
3−(4−Fluorophenoxy)bromobenzene+Zn→3−(4−Fluorophenoxy)phenylzincbromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
3-(4-Fluorophenoxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc intermediate.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary depending on the desired transformation.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
3-(4-Fluorophenoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Researchers use it to modify biomolecules and study their interactions and functions.
Medicine: It serves as a key intermediate in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 3-(4-Fluorophenoxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution and cross-coupling reactions, to form new carbon-carbon bonds. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis.
類似化合物との比較
Similar Compounds
- 4-(Ethoxycarbonyl)phenylzinc bromide, 0.50 M in THF
- (4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Comparison
3-(4-Fluorophenoxy)phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which imparts distinct reactivity and selectivity compared to other organozinc reagents. For example, 4-(Ethoxycarbonyl)phenylzinc bromide and (4-(Trifluoromethyl)phenyl)zinc bromide have different substituents, leading to variations in their chemical behavior and applications. The fluorophenoxy group in this compound enhances its nucleophilicity and makes it particularly suitable for specific cross-coupling reactions.
特性
分子式 |
C12H8BrFOZn |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-4-(phenoxy)benzene |
InChI |
InChI=1S/C12H8FO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChIキー |
CNUUXYVEIANIBD-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


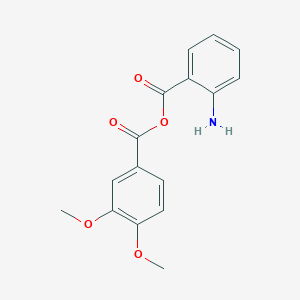

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)


![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
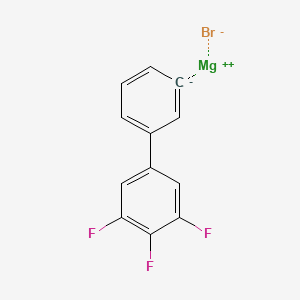

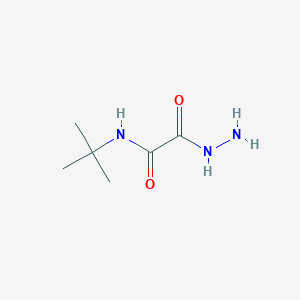
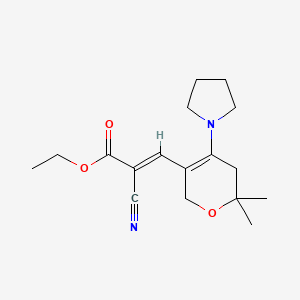


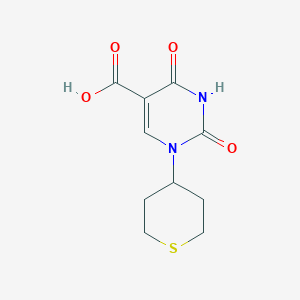
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
